molecular formula C10H9BrN4 B1379590 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile CAS No. 1437794-89-2

7-Bromo-1-isopropylbenzotriazole-5-carbonitrile

Cat. No. B1379590
M. Wt: 265.11 g/mol
InChI Key: GEPGOLFFQHICDX-UHFFFAOYSA-N
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Description

7-Bromo-1-isopropylbenzotriazole-5-carbonitrile is a chemical compound with the CAS Number: 1437794-89-2. Its molecular weight is 265.11 and its IUPAC name is 7-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile .


Molecular Structure Analysis

The molecular formula of 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile is C10H9BrN4 . The InChI code is 1S/C10H9BrN4/c1-6(2)15-10-8(11)3-7(5-12)4-9(10)13-14-15/h3-4,6H,1-2H3 .


Physical And Chemical Properties Analysis

The compound 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile has a molecular weight of 265.11 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

7-Bromo-1-isopropylbenzotriazole-5-carbonitrile is a chemical compound with the molecular formula C10H9BrN4 . It’s used in scientific research, particularly in the field of organic chemistry .

One of the key properties of benzotriazole derivatives, such as 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile, is their versatility in synthetic applications . They exhibit four major properties that interplay and are responsible for their synthetic versatility :

  • Stabilization of radicals

These properties make benzotriazole derivatives useful in a variety of synthetic applications, including the preparation of other complex structures .

In a specific example, a series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile was synthesized via a one-pot, three-multicomponent reaction of appropriate aldehydes, 1H-tetrazole-5-amine and 3-cyanoacetyl indole in catalytic triethylamine . This suggests that 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile could potentially be used in similar multicomponent reactions to synthesize novel compounds .

  • Medicinal Chemistry : Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

  • Material Sciences : Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .

  • Synthetic Heterocyclic Chemistry : Benzotriazole could be considered as a premium synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .

  • Antimicrobial Agents : Benzotriazole derivatives have shown potential as antimicrobial agents .

  • Anticancer Agents : Some benzotriazole derivatives have been studied for their potential as anticancer agents .

  • Antioxidants : Benzotriazole derivatives have also been explored for their antioxidant properties .

  • Antipsychotics : Certain benzotriazole derivatives have shown promise as antipsychotic agents .

  • Anti-inflammatory Agents : Some benzotriazole derivatives have been investigated for their anti-inflammatory effects .

  • Anthelmintic Agents : Benzotriazole derivatives have been studied for their potential as anthelmintic (anti-parasitic) agents .

  • Antihyperglycemic Agents : Some benzotriazole derivatives have shown potential as antihyperglycemic agents, which could be useful in the treatment of diabetes .

  • Corrosion Inhibitors : Benzotriazole derivatives have found applications as corrosion inhibitors .

  • UV Absorbers : Benzotriazole derivatives have been used as UV absorbers .

  • Fuel Cells : Benzotriazole derivatives have been used in fuel cells .

  • Solar and Photovoltaic Cells : Benzotriazole derivatives have been used in solar and photovoltaic cells .

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7-bromo-1-propan-2-ylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4/c1-6(2)15-10-8(11)3-7(5-12)4-9(10)13-14-15/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPGOLFFQHICDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2Br)C#N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190924
Record name 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-isopropylbenzotriazole-5-carbonitrile

CAS RN

1437794-89-2
Record name 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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